

An In-depth Technical Guide to (R)-2-Benzyl-3-hydroxypropyl Acetate

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Compound of Interest

Compound Name: (R)-2-Benzyl-3-hydroxypropyl
Acetate

Cat. No.: B055892

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CAS Number: 110270-49-0

This technical guide provides a comprehensive overview of **(R)-2-Benzyl-3-hydroxypropyl Acetate**, a chiral intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis and purification protocols, and its applications, with a focus on its role in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

(R)-2-Benzyl-3-hydroxypropyl Acetate is a colorless oil under standard conditions.^[1] Its chemical structure and key properties are summarized below. While experimentally determined physical constants such as boiling point and density are not readily available in the literature, computed values provide useful estimates.

Table 1: Chemical and Physical Properties of **(R)-2-Benzyl-3-hydroxypropyl Acetate**

Property	Value	Source
Chemical Formula	C ₁₂ H ₁₆ O ₃	[1][2]
Molecular Weight	208.25 g/mol	[1][2][3]
Appearance	Colorless Oil	[1]
CAS Number	110270-49-0	[1][3]
Storage Temperature	2-8°C	[1]
XLogP3-AA (Computed)	1.6	PubChem
Hydrogen Bond Donor Count (Computed)	1	PubChem
Hydrogen Bond Acceptor Count (Computed)	3	PubChem
Rotatable Bond Count (Computed)	6	PubChem

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **(R)-2-Benzyl-3-hydroxypropyl Acetate**.

Table 2: Spectroscopic Data of **(R)-2-Benzyl-3-hydroxypropyl Acetate**

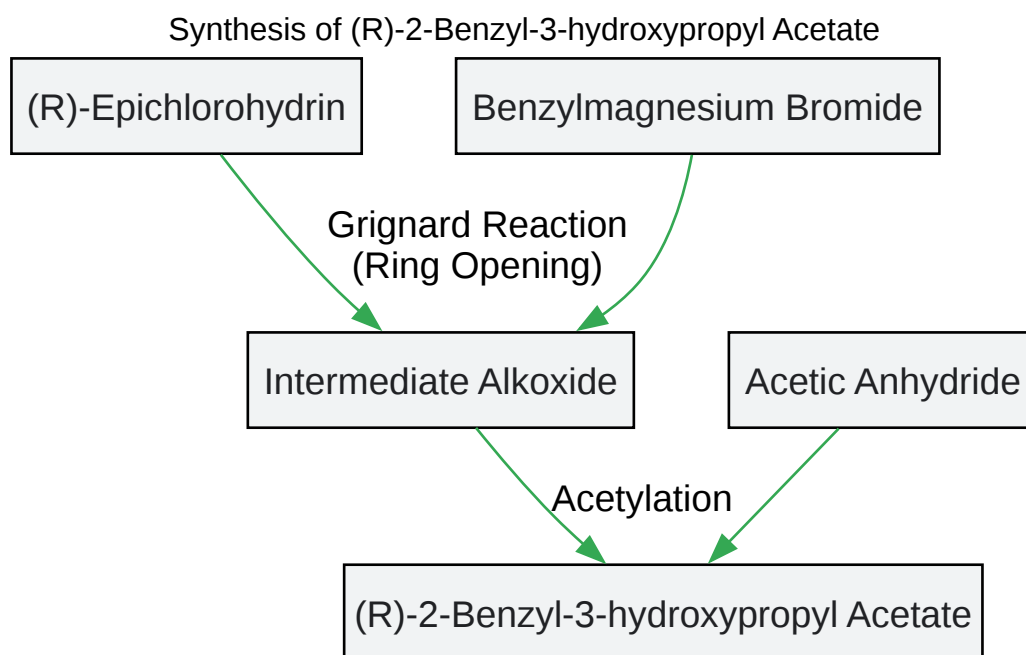
Technique	Key Data
¹ H NMR	Signals include the acetate methyl group (~2.05 ppm) and benzyl aromatic protons (7.2–7.4 ppm).[3]
¹³ C NMR	Confirms the presence of benzyl, hydroxypropyl, and acetate moieties.
Infrared (IR)	Characteristic peaks around 3450 cm ⁻¹ (O-H stretch) and 1735 cm ⁻¹ (C=O ester stretch).[3]
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) can be used to verify the molecular ion peak.[3]

Synthesis and Purification

The primary synthetic route to enantiomerically pure **(R)-2-Benzyl-3-hydroxypropyl Acetate** is through "chiral pool synthesis," which utilizes a readily available chiral starting material to preserve stereochemical integrity throughout the reaction sequence.[3]

Experimental Protocol: Synthesis from (R)-epichlorohydrin

This method involves the ring-opening of (R)-epichlorohydrin with a benzyl Grignard reagent, followed by acetylation.



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Caption: Synthetic pathway from (R)-epichlorohydrin.

Materials:

- (R)-Epichlorohydrin
- Magnesium turnings
- Benzyl bromide
- Anhydrous diethyl ether
- Acetic anhydride
- Pyridine
- Hydrochloric acid (1 M)

- Saturated aqueous sodium bicarbonate
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate

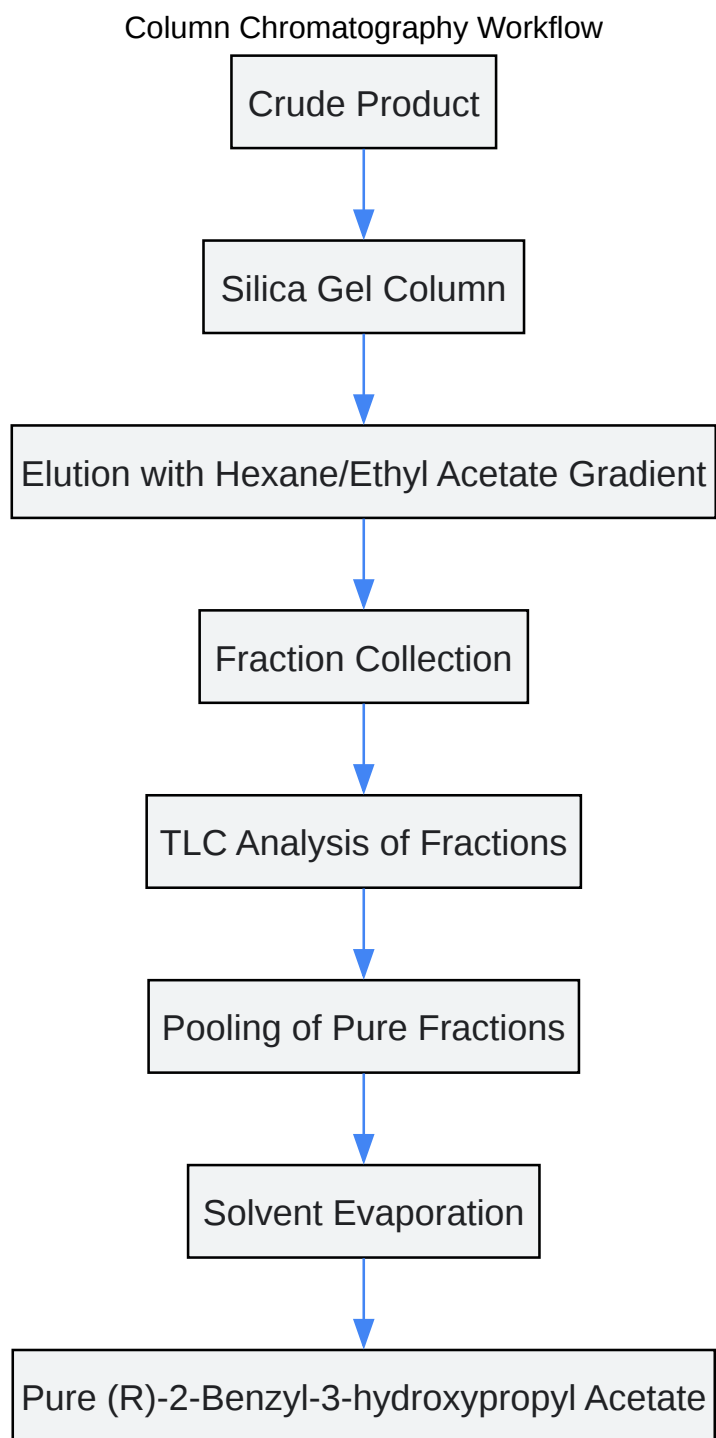
Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of benzyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of benzylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.
- Ring-Opening Reaction: The flask is cooled in an ice bath, and a solution of (R)-epichlorohydrin in anhydrous diethyl ether is added dropwise to the Grignard reagent. The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.
- Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude (R)-2-benzyl-1-chloro-3-propanol.
- Acetylation: The crude alcohol is dissolved in a suitable solvent such as dichloromethane, and pyridine is added, followed by the dropwise addition of acetic anhydride at 0°C. The reaction is stirred and allowed to warm to room temperature.
- Final Work-up and Purification: The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The

organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by silica gel column chromatography.

Purification by Column Chromatography

Purification is typically achieved using silica gel column chromatography with a mobile phase consisting of a mixture of hexane and ethyl acetate.[3] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.



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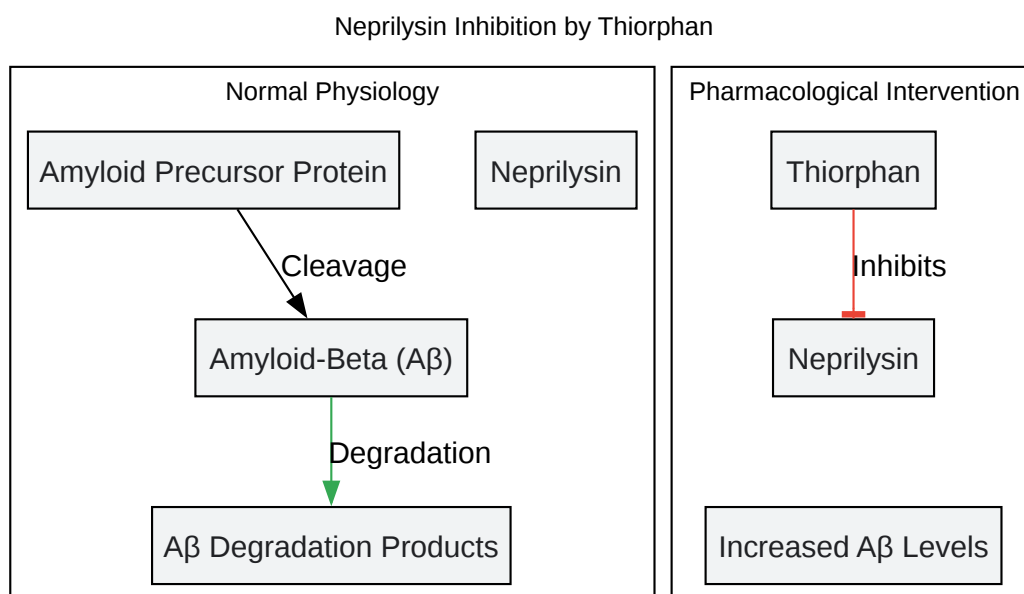
Caption: General workflow for purification.

Applications in Drug Development

(R)-2-Benzyl-3-hydroxypropyl Acetate is a valuable chiral building block in asymmetric synthesis.[3] Its primary application is as an intermediate in the synthesis of Retorphan, a prodrug of Thiorphan.[1]

Synthesis of Retorphan and the Neprilysin Inhibition Pathway

Thiorphan is a potent inhibitor of neprilysin, a neutral endopeptidase. Neprilysin is involved in the degradation of several signaling peptides, including amyloid-beta ($A\beta$). The inhibition of neprilysin by Thiorphan leads to an increase in the levels of these peptides. In the context of Alzheimer's disease research, the inhibition of neprilysin has been shown to increase the levels of $A\beta$, which is a key component of the amyloid plaques found in the brains of Alzheimer's patients.



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